![molecular formula C16H16N4O4 B2997118 N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1235379-98-2](/img/structure/B2997118.png)
N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
“N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic compound. It belongs to the class of compounds known as N-carbamoyl-alpha amino acids . These compounds contain an alpha amino acid which bears a carbamoyl group at its terminal nitrogen atom .
Scientific Research Applications
Biologically Active Molecules Synthesis
Research on related heterocyclic compounds has demonstrated significant biological activities, including antibacterial and antifungal properties. For instance, studies on thiophene-3-carboxamide derivatives have revealed their potential in combating microbial infections due to their structure-activity relationships (Vasu et al., 2003). These findings suggest that derivatives of N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide could be explored for similar biological activities.
Anticancer Agent Development
The design and synthesis of novel compounds with potential anticancer properties have been a significant area of research. For example, compounds exhibiting selectivity towards Met kinase inhibition have shown promise in cancer therapy due to their role in tumor cell proliferation and metastasis prevention (Schroeder et al., 2009). Such research avenues could be pursued with N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, targeting specific molecular pathways involved in cancer.
Innovative Synthetic Approaches
The synthesis of complex molecules often requires innovative strategies. For instance, the asymmetric synthesis of carbazole derivatives for treating viral infections showcases the intricate steps involved in producing potential therapeutic agents (Boggs et al., 2007). Similarly, the development of synthetic routes for N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide could lead to the discovery of new pharmacophores or the improvement of existing drug profiles.
Molecular Docking and Drug Design
The application of molecular docking studies to evaluate the interaction of synthesized compounds with target proteins is crucial for drug discovery. A study on N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives as fibroblast growth factor 1 inhibitors demonstrated the potential of such compounds in cancer treatment through in silico analysis (Misra et al., 2017). This approach could be applied to assess the binding affinity and specificity of N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide derivatives towards various biological targets.
Mechanism of Action
Target of Action
The primary targets of this compound are the Heat shock protein HSP 90-alpha and Heat shock protein HSP 90-beta . These proteins play a crucial role in maintaining cellular homeostasis by assisting in protein folding, preventing protein aggregation, and regulating the stability and activity of many signaling proteins.
Mode of Action
This compound acts as a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines . It causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK . This leads to disruption in the signaling pathways regulated by these proteins, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical Pathways
The inhibition of Hsp90 affects multiple biochemical pathways. The degradation of HER2, AKT, and ERK proteins disrupts the PI3K/AKT/mTOR and MAPK/ERK pathways , which are critical for cell survival, growth, and proliferation. This results in the induction of apoptosis and inhibition of cell proliferation, particularly in cancer cells where these pathways are often dysregulated.
Pharmacokinetics
It is known that the compound is orally administered and is converted to its active form, snx-2112, in the body
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation . By degrading key signaling proteins and disrupting critical cell survival and growth pathways, the compound induces apoptosis and inhibits the proliferation of cancer cells.
properties
IUPAC Name |
N-[2-(2-carbamoylanilino)-2-oxoethyl]-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-20(16(24)10-6-7-13(21)18-8-10)9-14(22)19-12-5-3-2-4-11(12)15(17)23/h2-8H,9H2,1H3,(H2,17,23)(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGKJGRGGOSHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)N)C(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
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